

The [3.3.2] Diazabicyclic Scaffold: Technical Identification & Synthesis Guide

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Compound of Interest

Compound Name: *rac*-(1*S*,5*R*)-3,9-diazabicyclo[3.3.2]decan-10-one

CAS No.: 97278-42-7

Cat. No.: B1414946

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Executive Summary

The 3,9-diazabicyclo[3.3.2]decan-10-one core represents a privileged, conformationally restricted diamine scaffold.^[1] Unlike its more common homologue, the [3.3.1] bispidine system, the [3.3.2] framework incorporates a seven-membered ring fused to a six-membered ring (or two seven-membered rings depending on heteroatom placement interpretation), imparting unique torsional strain and basicity profiles.^[1] This scaffold is critical in the development of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs) and 5-HT₃ receptors, where the spatial orientation of the nitrogen lone pairs is a determinant of agonist/antagonist activity.^[1]

This guide provides the validated CAS registry data, a mechanistic synthesis workflow via ring expansion, and a structural analysis for medicinal chemistry applications.

Chemical Identification & Properties

CAS Registry Data

The molecule exists in several commercial forms.[1] The specific rac-(1S,5R) isomer and its derivatives are indexed as follows:

| Compound Form | CAS Registry Number | Description |
|-------------------------|---------------------|--|
| Parent Ketone (General) | 97278-42-7 | Unspecified stereochemistry; free base.[1] |
| Specific Stereoisomer | 1487352-53-3 | rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one.[1][2] |
| 9-Methyl Derivative | 1820580-36-6 | rac-(1S,5R)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one (dihydrochloride).[1] |
| N-Boc Derivative | 136746-60-2 | tert-butyl 10-oxo-3,9-diazabicyclo[3.3.2]decane-3-carboxylate.[1] |

Structural Descriptors[1]

- IUPAC Name:rac-(1S,5R)-3,9-diazabicyclo[3.3.2]decan-10-one[1][2]
- Molecular Formula: C₈H₁₄N₂O[1][3]
- Molecular Weight: 154.21 g/mol [1][2][4]
- SMILES:O=C1C2CNCCN1C2 (Canonical representation)
- Stereochemistry: The [3.3.2] bicyclic system possesses C₂ symmetry in its twist conformation.[1] The (1S,5R) designation refers to the absolute configuration of the bridgehead carbons.[1]

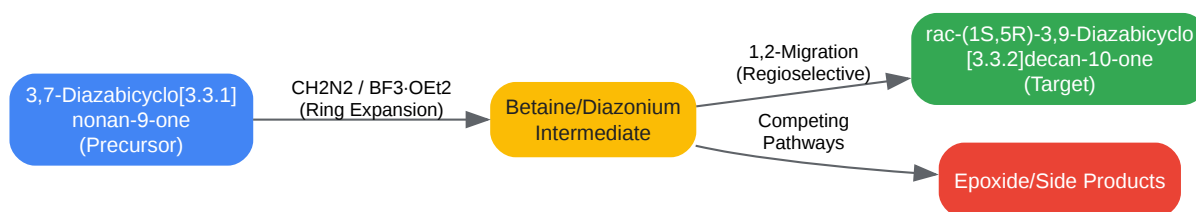
Synthetic Methodology: Ring Expansion Protocol

The most robust route to the [3.3.2] system is the homologation of the readily available 3,7-diazabicyclo[3.3.1]nonan-9-one (Bispidinone).[1] Direct cyclization (e.g., double Mannich) often favors the thermodynamically stable [3.3.1] system; therefore, a ring expansion strategy using

diazomethane or a Tiffeneau-Demjanov rearrangement is required to access the kinetically less favored [3.3.2] skeleton.[1]

Reaction Pathway Visualization

The following diagram illustrates the conversion of the [3.3.1] precursor to the [3.3.2] target via a regioselective insertion.



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Figure 1: Ring expansion strategy converting the [3.3.1] bispidine core to the [3.3.2] system using diazomethane mediated homologation.

Step-by-Step Protocol

Precursor: N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (protected bispidinone).[1]

- Reagent Preparation: Generate Diazomethane () in situ using a Diazald/KOH generator. Safety Warning: Diazomethane is explosive and highly toxic.[1] Use specialized glassware (fire-polished, no ground joints) and a blast shield.[1]
- Activation: Dissolve the [3.3.1] ketone (1.0 eq) in anhydrous diethyl ether/methanol (10:1). Cool to -15°C . Add Boron Trifluoride Etherate () (1.1 eq) as a Lewis acid catalyst to activate the ketone carbonyl.[1]
- Expansion: Slowly distill the generated (etheral solution) into the reaction mixture over 2 hours. Monitor via TLC (disappearance of starting ketone).[1]

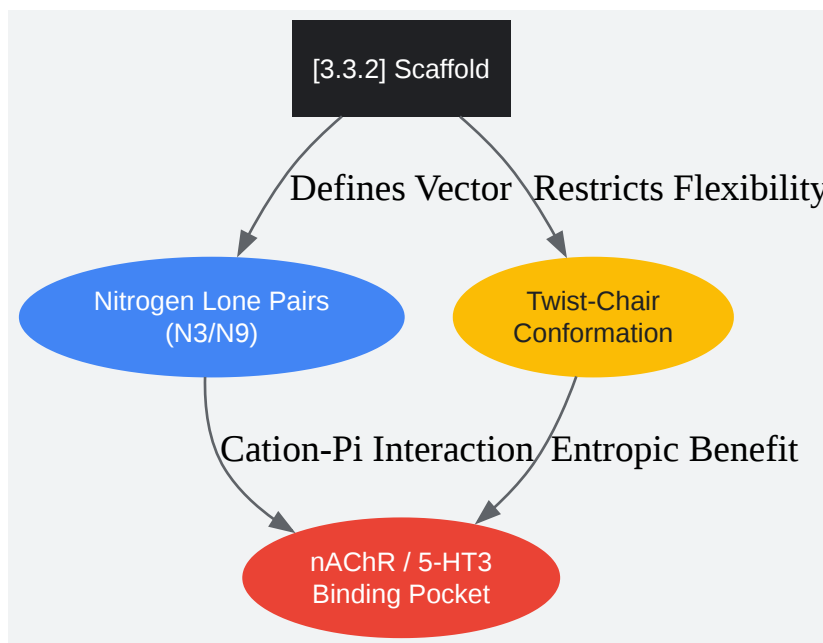
- Workup: Quench with acetic acid. Neutralize with saturated
[\[1\]](#) Extract with dichloromethane (DCM).[\[1\]](#)
- Purification: The crude mixture will contain the [\[3.3.2\]](#) ketone and potentially unreacted material.[\[1\]](#) Purify via flash column chromatography (Silica gel; Eluent: 5% MeOH in DCM with 1%
).
).
- Deprotection (Optional): If the N-benzyl protected form was used, perform hydrogenolysis (, Pd/C, MeOH, 50 psi) to yield the free base [97278-42-7](#).

Pharmacological Applications & SAR Logic[\[1\]](#)

The [\[3.3.2\]](#) diazabicyclo scaffold is a bioisostere of the tropane and quinuclidine alkaloids.[\[1\]](#) Its value lies in the distance and angle between the two nitrogen atoms, which mimics the pharmacophore required for cationic ligand-gated ion channels.[\[1\]](#)

Pharmacophore Mapping

The bridgehead nitrogen (N1/N5 relative to synthesis, or N3/N9 in IUPAC) acts as the cationic center, while the ketone or derived oxime/ether provides a hydrogen bond acceptor (HBA) site.
[\[1\]](#)



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Figure 2: Structure-Activity Relationship (SAR) logic demonstrating the scaffold's role in pre-organizing the binding elements for receptor pockets.[1]

Key Derivatives[1]

- 9-Methyl Analog (CAS 1820580-36-6): Often used as the stable precursor.[1] The methyl group on N9 prevents oxidative degradation and improves blood-brain barrier (BBB) permeability.[1]
- Reductive Amination Products: The C10 ketone is frequently subjected to reductive amination to install aromatic side chains, creating high-affinity sigma receptor ligands.[1]

References

- BioFount. (2024).[1] Technical Data Sheet: CAS 97278-42-7.[1] Retrieved from [\[Link\]](#)[1]

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Sources

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